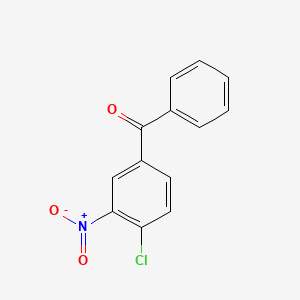

4-Chloro-3-nitrobenzophenone

説明

Significance of Benzophenone (B1666685) Scaffolds in Organic Chemistry

Benzophenone motifs are of considerable interest to researchers because they are found in pharmacologically relevant natural products and represent versatile synthetic building blocks. nih.gov Natural benzophenones with structural diversity and bioactivity have been reported from higher plants and fungi. nih.gov The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, appearing in numerous naturally occurring molecules with a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org Furthermore, synthetic benzophenone motifs are present in marketed drugs and are also important ingredients in perfumes and can act as photoinitiators. nih.govresearchgate.net

Historical Context of Benzophenone Derivatives

The study of benzophenone and its derivatives has a rich history, with their diverse applications driving continuous research. Historically, benzophenones have been recognized for their utility in various chemical transformations and as key structural motifs in materials science and medicinal chemistry. The core structure, consisting of two phenyl rings attached to a carbonyl group, provides a unique platform for functionalization. scialert.net The synthesis of benzophenone itself can be achieved through methods like the Friedel–Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.org Over the years, the focus has expanded to include a wide array of substituted benzophenones, where the addition of different functional groups to the phenyl rings drastically alters their chemical and physical properties. scialert.netcdnsciencepub.com

Role of Substituents in Modulating Molecular Properties

Substituents on the aryl rings of benzophenone play a critical role in modulating its molecular properties. rsc.org These substitutions can influence the molecule's electronic properties, conformation, and reactivity. For instance, electron-donating groups can increase the electron density of the aromatic system, while electron-withdrawing groups have the opposite effect. scialert.netresearchgate.net This modulation of electronic properties can impact the molecule's absorption spectra, with ortho-substituted derivatives often absorbing in the UVA range and para-substituted ones in the UVB range. researchgate.net The nature and position of substituents also affect the molecule's conformational preferences and can lead to steric hindrance, which in turn influences its reactivity and interaction with other molecules. cdnsciencepub.com

Defining the Research Focus: 4-Chloro-3-nitrobenzophenone

This article centers on the chemical compound this compound, a substituted benzophenone with unique characteristics imparted by its specific functional groups.

Uniqueness of Chloro and Nitro Functional Groups in Benzophenone Frameworks

The presence of both a chloro and a nitro group on the same phenyl ring of the benzophenone scaffold in this compound is noteworthy. The chloro group, a halogen, and the nitro group, a strong electron-withdrawing group, significantly influence the electronic and chemical properties of the molecule. mdpi.com The nitro group, in particular, is known to be a strong deactivating group in electrophilic aromatic substitution reactions, while the chloro group is a deactivating but ortho-, para-directing group. Their combined presence on the benzophenone framework creates a unique electronic environment that can be exploited in various chemical syntheses. mdpi.com

Rationale for In-depth Investigation of this compound

The compound this compound serves as a valuable starting material and intermediate in organic synthesis. chemicalbook.comchemicalbook.com Its distinct substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds and other substituted benzophenones. For example, it is a precursor in the synthesis of 4-methylamino-3-nitro-benzophenone. prepchem.com The reactivity of the chloro and nitro groups allows for a range of chemical transformations, making it a subject of interest for in-depth investigation to explore its full potential in synthetic chemistry. The study of its crystal structure and physical properties further contributes to understanding its behavior and potential applications in materials science, such as in the development of novel organic optical materials. scispace.comaip.orgiaea.org

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H8ClNO3 | nist.gov |

| Molecular Weight | 261.66 g/mol | nist.gov |

| CAS Number | 56107-02-9 | nist.gov |

| Appearance | White to yellow crystals or crystalline powder | thermofisher.com |

| Melting Point | 101-108 °C | chemicalbook.comthermofisher.com |

| Boiling Point | 235 °C (13 mmHg) | chemicalbook.com |

| Density | ~1.32 g/cm³ | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, which can be used to identify functional groups. | nist.gov |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available for this compound. | nist.gov |

| UV-Vis Spectroscopy | λmax at 260 nm | chemicalbook.com |

Synthesis of this compound

A common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. google.com This process typically involves two main steps:

Acyl Chloride Formation: 4-Chloro-3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or triphosgene, often in the presence of a catalytic amount of an amine like DMF, pyridine, or triethylamine, to form 4-chloro-3-nitrobenzoyl chloride. google.com

Friedel-Crafts Acylation: The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). google.com The reaction is typically carried out at a controlled temperature, for instance, by adding the acyl chloride solution dropwise to a mixture of benzene and aluminum chloride at 0°C. google.com After the reaction is complete, the product is isolated and purified. google.com

This synthetic route is considered straightforward and suitable for large-scale production. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-chloro-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDBYPQFIMSFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204654 | |

| Record name | Benzophenone, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56107-02-9 | |

| Record name | 4-Chloro-3-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56107-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056107029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZX6URA78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a nucleus to transition from the lower to the higher energy state, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed information about its connectivity and spatial arrangement.

Due to the absence of publicly available, experimentally determined ¹H NMR and ¹³C NMR spectral data for 4-Chloro-3-nitrobenzophenone in the searched scientific literature, a detailed, specific analysis for this particular compound cannot be provided. The following sections will, therefore, describe the principles of each NMR technique and the expected spectral features for a molecule with the structure of this compound, based on general knowledge of substituted benzophenones.

Proton NMR spectroscopy provides information about the different types of hydrogen atoms (protons) in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the two aromatic rings. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons on the substituted phenyl ring would exhibit a different pattern due to the influence of the chloro and nitro substituents. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information for assigning each proton to its specific position on the rings.

Expected ¹H NMR Spectral Features for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Protons on the unsubstituted phenyl ring | ~7.4 - 7.8 | Multiplet |

| Protons on the 4-chloro-3-nitrophenyl ring | ~7.6 - 8.2 | Doublet, Doublet of doublets |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl) and the nature of the atoms attached to it. The carbonyl carbon of the benzophenone (B1666685) moiety would be expected to appear at a characteristic downfield chemical shift. The carbon atoms on the aromatic rings would have their chemical shifts influenced by the electron-withdrawing effects of the carbonyl, chloro, and nitro groups.

Expected ¹³C NMR Spectral Features for this compound:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~195 |

| Carbons of the unsubstituted phenyl ring | ~128 - 138 |

| Carbons of the 4-chloro-3-nitrophenyl ring | ~125 - 150 |

| Carbon bearing the Chloro group | Shifted downfield |

| Carbon bearing the Nitro group | Shifted downfield |

Note: This is a generalized prediction. Actual chemical shifts can vary.

Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For this compound, COSY would help in assigning the protons on each of the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) shows correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending. The resulting IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (in cm⁻¹) of the radiation.

The gas-phase IR spectrum of this compound has been made available by the National Institute of Standards and Technology (NIST). nist.gov Analysis of this spectrum reveals the presence of key functional groups.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1670 | C=O Stretch | Aromatic Ketone |

| ~1530 and ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~850 - 550 | C-Cl Stretch | Aryl Halide |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (gas, liquid, or solid).

The carbonyl (C=O) stretching vibration in benzophenones is particularly informative. In an unsubstituted benzophenone, this strong absorption typically appears around 1665 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in this compound, tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. Conversely, the presence of a halogen like chlorine can have a more complex effect. The observed carbonyl absorption in the spectrum of this compound is consistent with a conjugated ketone system bearing electron-withdrawing substituents. nist.gov

Characteristic Absorptions of Nitro and Chloro Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the characteristic vibrational frequencies of the nitro (NO₂) and chloro (C-Cl) groups, in addition to the carbonyl (C=O) and aromatic (C=C) absorptions, provide a unique spectral fingerprint.

The nitro group gives rise to two particularly strong and recognizable stretching vibrations. For aromatic nitro compounds, these are the asymmetric and symmetric N-O stretches. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. scribd.commissouri.edu These bands are intense due to the large change in dipole moment associated with the N-O bond stretching. orgchemboulder.com

The carbon-chlorine (C-Cl) bond attached to an aromatic ring absorbs in the fingerprint region of the IR spectrum. The stretching vibration for an aryl chloride (Ar-Cl) is typically observed as a strong band in the 1100-1035 cm⁻¹ region. uhcl.edu Absorptions in this region can sometimes be complex, but the presence of a strong band here is indicative of the C-Cl bond.

The gas-phase IR spectrum for this compound from the NIST database confirms the presence of these key functional groups. nist.gov Analysis of the spectrum reveals strong absorptions corresponding to the nitro group, alongside vibrations from the aromatic rings and the central carbonyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro (Ar-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Aryl Chloride (Ar-Cl) | C-Cl Stretch | 1100 - 1035 | Strong |

| Aromatic Ketone (Ar-CO-Ar) | C=O Stretch | 1685 - 1665 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy of this compound reveals information about its conjugated electronic system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In benzophenones, the most significant electronic transitions are the π→π* and n→π* transitions. blogspot.com The compound has a reported absorption maximum (λmax) at 260 nm. chemicalbook.com

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of compounds with conjugated systems, such as the aromatic rings and carbonyl group in benzophenone. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. blogspot.comuobabylon.edu.iq For benzophenone itself, the π→π* transition results in an intense absorption band at shorter wavelengths.

The presence of substituents on the benzophenone core, such as the chloro and nitro groups in this compound, can significantly influence the energy of these transitions. Both the chloro and nitro groups are auxochromes that can interact with the π-system of the benzene (B151609) ring, modifying the energy levels of the molecular orbitals. The nitro group, in particular, is a strong electron-withdrawing group that extends the conjugation, which typically leads to a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted benzophenone. The observed λmax at 260 nm for this compound represents a high-intensity π→π* transition. chemicalbook.com

Solvatochromism describes the change in a substance's color—or more broadly, its UV-Vis absorption spectrum—when dissolved in different solvents. nist.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can stabilize or destabilize these states to varying degrees, thus altering the energy gap of the electronic transition. sisweb.com

For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, moving the absorption to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. sisweb.com

In contrast, n→π* transitions, which involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons can engage in hydrogen bonding with protic solvents (like ethanol (B145695) or water), which stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. uhcl.eduuobabylon.edu.iq Therefore, studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, such as hexane (B92381) (non-polar) and ethanol (polar), can help to differentiate and characterize its electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and deduce structural information from the fragmentation pattern of the molecular ion. The nominal molecular weight of this compound is 261.66 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically to four or more decimal places. This allows for the determination of the exact mass, which is the monoisotopic mass calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). missouri.edubiochemcalc.com

For this compound, with the molecular formula C₁₃H₈ClNO₃, the theoretical exact mass can be calculated as follows:

(13 x 12.000000) for Carbon

(8 x 1.007825) for Hydrogen

(1 x 34.968853) for Chlorine

(1 x 14.003074) for Nitrogen

(3 x 15.994915) for Oxygen

This calculation yields a theoretical exact mass of 261.01417 . An experimental measurement of the molecular ion's mass by HRMS that matches this value provides unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. youtube.com

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum shows the relative abundance of these fragments, providing a "fingerprint" that can be used for structural elucidation.

The mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions. nist.gov Key fragmentation pathways for aromatic ketones often involve cleavage at the bonds adjacent to the carbonyl group. Furthermore, the presence of the chlorine atom is readily identified by the isotopic peak at M+2, which should have an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. miamioh.edu

Analysis of the fragmentation data from the NIST library for this compound reveals several key fragments that help to confirm its structure. nist.gov The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.

Observed Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 261/263 | [C₁₃H₈ClNO₃]⁺˙ (Molecular Ion) | - |

| 184/186 | [C₇H₄ClO]⁺ | C₆H₄NO₂ (Nitrophenyl radical) |

| 156/158 | [C₆H₄ClNO]⁺˙ | C₇H₄O (Benzoyl radical) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₆H₃ClNO₂ (Chloro-nitrophenyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₇H₃ClNO₃ |

The fragmentation pattern clearly supports the structure of this compound. The initial molecular ion loses either the benzoyl radical to form the m/z 156/158 fragment or the chloro-nitrophenyl radical to form the benzoyl cation at m/z 105. The presence of the phenyl cation at m/z 77 is also a very common feature in the mass spectra of compounds containing an unsubstituted benzene ring. The isotopic pattern for chlorine-containing fragments (e.g., m/z 184/186, 156/158) provides further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method that relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. This allows for a detailed understanding of the molecule's geometry and how it interacts with its neighbors in the solid state.

Powder X-ray diffraction (PXRD) studies have successfully determined the crystal system of this compound. These analyses have revealed that the compound crystallizes in the orthorhombic system. The orthorhombic system is characterized by a unit cell with three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°).

Based on the known crystal system, the following table summarizes the crystallographic parameters for this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| a | Data not available |

| b | Data not available |

| c | Data not available |

| α | 90° |

| β | 90° |

| γ | 90° |

| Space Group | Data not available |

| Z | Data not available |

Table 1: Crystallographic Data for this compound. Note that specific unit cell dimensions and the space group are not publicly available.

The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. For substituted benzophenones, these interactions typically include weak hydrogen bonds, such as C-H···O interactions involving the carbonyl and nitro groups as acceptors, as well as π-π stacking and van der Waals forces. acs.org The presence of the chloro and nitro substituents on one of the phenyl rings of this compound introduces additional possibilities for intermolecular interactions, including halogen bonding and dipole-dipole interactions, which can significantly influence the crystal packing.

A detailed analysis of the molecular packing for this compound would require the full crystal structure data. Such an analysis would reveal how the individual molecules are arranged relative to one another and would allow for the identification and characterization of the specific intermolecular contacts that stabilize the crystal lattice.

The formation of co-crystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is an area of significant interest in crystal engineering and pharmaceutical sciences. Co-crystallization can be used to modify the physicochemical properties of a compound, such as its solubility and stability. There are currently no specific studies in the available literature that report on the formation of co-crystals involving this compound. Research into the co-crystallization of this compound with other molecules could be a potential avenue for future investigation to explore the modification of its solid-state properties.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized geometry and electronic properties of molecules like 4-Chloro-3-nitrobenzophenone.

Table 1: Predicted Molecular Conformations and Energetics of this compound (Illustrative)

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Optimized Geometry | Data not available | Data not available | 0.00 |

| Other Conformers | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound's conformations and energetics are not available in the public domain. This table serves as a template for how such data would be presented.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the molecule's kinetic stability and electrical transport properties. For this compound, the presence of the electron-withdrawing nitro group and the chloro substituent influences the energies of these orbitals.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Contribution from Phenyl Ring | Contribution from 4-Chloro-3-nitrophenyl Ring |

|---|---|---|---|

| LUMO | Data not available | Data not available | Data not available |

| HOMO | Data not available | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | - | - |

Note: Specific calculated HOMO and LUMO energy values for this compound are not publicly available. This table illustrates the typical format for such data.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra.

TD-DFT calculations can simulate the UV-Vis absorption spectrum of this compound by predicting the electronic transitions between molecular orbitals. These simulations can identify the nature of the transitions, for instance, whether they are π→π* or n→π* transitions, and which parts of the molecule are involved.

In addition to the transition energies, TD-DFT also calculates the oscillator strength for each electronic transition, which is a measure of the transition's intensity. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum.

Table 3: Simulated Spectroscopic Properties of this compound (Illustrative)

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → Sn | Data not available | Data not available | Data not available |

Note: Detailed TD-DFT simulation results for this compound are not available in the surveyed literature. This table is a representative example.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not found in the available literature, this technique could be employed to understand its conformational flexibility in different environments and to study the nature and strength of intermolecular interactions, such as π-π stacking and halogen bonding, which are crucial in determining its solid-state properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net These models are statistically derived and can be used to predict the activity or properties of new or untested compounds based solely on their molecular structure. nih.gov

For a molecule like this compound, QSAR studies could predict its potential biological effects, such as toxicity or therapeutic activity, by comparing its structural descriptors to those of known compounds. mdpi.com Similarly, QSPR models can be developed to predict physical properties like boiling point, melting point, or, more relevant to its applications, its thermal stability. nih.gov The development of a robust QSAR/QSPR model involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) and using statistical methods like multiple linear regression to build a predictive equation. nih.govnih.gov

The photophysical and chemical reactivity of this compound can be extensively studied using computational methods. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting reactivity. researchgate.net Key parameters derived from these calculations help in understanding the molecule's behavior.

Key Molecular Descriptors for Reactivity:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net

Electron Affinity and Ionization Potential: These properties, which can be calculated computationally, govern the molecule's redox behavior. Electron affinity is related to the energy change when an electron is added, while ionization potential is the energy required to remove an electron.

Dipole Moment: The dipole moment provides insight into the polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and external electric fields. nih.gov

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions.

Computational studies on substituted benzophenones and nitroaromatic compounds show that electron-withdrawing groups, such as the nitro (-NO2) and chloro (-Cl) groups in this compound, significantly influence the LUMO energy and electron affinity, which are crucial for predicting reactivity. mdpi.comresearchgate.net DFT calculations can also be used to simulate absorption spectra (UV-Vis), providing insights into the photophysical properties by predicting the wavelengths of maximum absorption (λmax) and the nature of electronic transitions. nih.govchemrxiv.org

Table 1: Illustrative Quantum Chemical Descriptors for Predicting Reactivity of this compound This table presents typical descriptors that would be calculated in a computational study. The values are for illustrative purposes only.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -3.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Indicates molecular polarity |

| Electron Affinity | 2.1 eV | Governs reduction potential |

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. Computational models can simulate these interactions to predict how different solvents affect the molecule's stability, structure, and properties. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. primescholars.com

By performing DFT calculations with a PCM, it is possible to study:

Geometric Changes: The bond lengths and angles of this compound may change slightly in response to solvent polarity.

Spectroscopic Shifts: The model can predict solvatochromic shifts, which are changes in the UV-Vis absorption spectrum of the compound when dissolved in different solvents. This is due to the differential stabilization of the ground and excited states by the solvent.

Reactivity Modulation: The energy profile of a chemical reaction involving this compound can be significantly altered by the solvent. A polar solvent might stabilize charged transition states, thereby accelerating a reaction.

Studies on benzophenone (B1666685) have shown that its dipole moment and vibrational frequencies can be affected by the dielectric constant of the solvent. For this compound, its inherent polarity suggests that its properties would be sensitive to the solvent environment. Computational analysis allows for a systematic investigation of these effects across a range of solvents, from nonpolar (like Toluene) to polar protic (like Ethanol (B145695) and Water). primescholars.com

Table 2: Illustrative Effect of Solvent on Predicted Properties of this compound This table illustrates how key properties might change in different solvent environments based on computational models. The values are for illustrative purposes only.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (D) | Predicted λmax (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.5 | 260 |

| Toluene | 2.4 | 4.1 | 264 |

| Ethanol | 24.6 | 5.2 | 270 |

Material Science Applications of 4 Chloro 3 Nitrobenzophenone

Organic Materials for Advanced Technologies

The development of novel organic materials is a cornerstone of modern technology, with applications in electronics, medicine, and energy. Organic chemistry provides the fundamental tools to design and synthesize molecules with precisely tailored properties, enabling the creation of materials with complex functionalities that are often difficult to achieve with traditional inorganic materials.

Organic chemistry is pivotal in materials science for its ability to construct complex molecules from the bottom up. This synthetic control allows for the fine-tuning of a material's chemical, physical, and structural properties. In the context of advanced technologies, organic materials are being developed for a wide spectrum of applications due to their diversity, cost-effectiveness, and processability. The benzophenone (B1666685) framework, for example, is a versatile scaffold used in the molecular design of electroactive organic derivatives. patsnap.comresearchgate.net These organic compounds offer advantages over their inorganic counterparts, particularly in applications requiring flexibility and lightweight design, such as in innovative lighting solutions. patsnap.comresearchgate.net The ability to modify structures like 4-Chloro-3-nitrobenzophenone through targeted chemical reactions enables the creation of materials with specific electronic and optical characteristics.

The structure of this compound, containing a stable benzophenone core with reactive substituent groups, makes it an important intermediate in the synthesis of multifunctional organic materials. chemicalbook.comgoogle.com The presence of the chloro and nitro groups provides sites for further chemical reactions, allowing this molecule to be used as a starting point for more complex derivatives. For instance, a U.S. patent describes the use of this compound as a key reactant in the synthesis of novel acid nitro dyestuffs. googleapis.com In this process, the chlorine atom is replaced through a nucleophilic aromatic substitution reaction, demonstrating how the molecule can be integrated into larger, more complex functional systems. googleapis.com This versatility is essential for creating materials with tailored properties for specific technological needs.

Photo-responsive and Optoelectronic Materials

Photo-responsive and optoelectronic materials are designed to interact with or control light, forming the basis of technologies such as solar cells, organic light-emitting diodes (OLEDs), and optical filters. The benzophenone moiety is a well-established component in such materials due to its inherent photophysical properties. Derivatives of benzophenone are widely explored for their ability to manage light energy, from converting it into electricity to protecting other materials from its harmful effects.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitive dye to convert light into electrical energy. researchgate.netgoogle.com The dye is a critical component, responsible for absorbing sunlight and initiating the energy conversion process. google.com Organic dyes are of significant interest for DSSCs due to their tunable absorption properties and high molar extinction coefficients. rsc.org

While direct integration of this compound into a functioning DSSC is not documented in available research, its role as a precursor in the synthesis of dyestuffs is highly relevant. googleapis.com As an intermediate, it provides a robust chemical scaffold that can be chemically modified to produce sophisticated dyes. The synthesis of novel boron–dibenzopyrromethene dyes, for example, highlights how core structures can be functionalized to create sensitizers with intense absorption bands suitable for DSSC applications. rsc.org The potential exists to use this compound as a starting material to develop new, cost-effective organic dyes for next-generation solar cells.

The benzophenone core is a recognized structural fragment in the synthesis of organic semiconductors. patsnap.comresearchgate.net These materials are crucial for the development of flexible and transparent electronic devices, including OLEDs. patsnap.comresearchgate.net Benzophenone derivatives can be designed to act as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate the efficient transfer of energy to light-emitting dopants. The inherent properties of the benzophenone unit, such as its ability to promote intersystem crossing, make it a compelling candidate for developing advanced emitters, including those that function through thermally activated delayed fluorescence (TADF). patsnap.comresearchgate.net The chemical reactivity of this compound allows it to serve as a foundational building block for creating larger, conjugated molecules with the specific electronic properties required for semiconductor behavior.

Benzophenones are a major class of organic ultraviolet (UV) filters, widely used to protect materials and skin from the damaging effects of UV radiation. researchgate.netnih.govchemimpex.comuvabsorber.com The fundamental mechanism of UV absorption in many benzophenone derivatives involves the absorption of UV photons, which excites the molecule. This energy is then safely dissipated as heat through a rapid and reversible intramolecular process, preventing the UV radiation from causing degradation or cellular damage. patsnap.comlongchangchemical.com This photostable mechanism allows the molecule to undergo many absorption-dissipation cycles without being destroyed. longchangchemical.com

This compound itself exhibits significant UV absorption. Studies of its crystalline form have determined its optical properties, which are summarized in the table below.

| Optical Property | Value |

|---|---|

| UV Cut-off Wavelength | ~420 nm |

| Band Gap Energy | ~3.025 eV |

| Maximum Absorption Wavelength (λmax) | 260 nm |

This table presents optical property data for this compound, as reported in scientific literature. chemicalbook.comproquest.comtcichemicals.comsemanticscholar.org

The data indicates that the compound absorbs strongly in the UV-A and UV-B regions of the electromagnetic spectrum. Its characteristics make it and its derivatives candidates for use as UV absorbers in various applications, including coatings and plastics, where they can prevent photodegradation and enhance the longevity of the materials. chemimpex.com

Polymer Science and Composite Materials

This compound serves as a functionalized monomer that can be integrated into high-performance polymers, influencing their structure and properties. Its rigid benzophenone core, combined with reactive chloro and nitro groups, allows for its use in creating advanced polymeric and composite materials with tailored characteristics.

The chemical structure of this compound makes it a suitable candidate for incorporation into polymer backbones, particularly in the synthesis of aromatic polyether ketones. These high-performance thermoplastics are often synthesized via nucleophilic aromatic substitution polycondensation. In this type of reaction, a dihalogenated monomer is reacted with a bisphenolate. The chlorine atom in this compound, activated by the electron-withdrawing nitro and benzoyl groups, can undergo nucleophilic displacement. This allows the molecule to act as a monomer, linking with other molecules like bisphenols to form the repeating units of a polymer chain. researchgate.net

This process is analogous to the commercial synthesis of poly(ether ether ketone) (PEEK), which often utilizes activated dihalobenzophenones like 4,4′-difluorobenzophenone. researchgate.netnih.gov By using this compound, a pendant nitro group is introduced along the polymer backbone. This nitro group can then serve as a reactive site for further post-polymerization modifications, enabling the grafting of side chains or the introduction of other functional groups to tailor the polymer's properties for specific applications.

The integration of this compound into a polymer matrix is anticipated to significantly alter the material's mechanical and thermal properties. The rigid, bulky benzophenone unit restricts the rotational freedom of the polymer chains, which typically leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability. researchgate.net Polymers containing such aromatic ketone structures are known for their high-performance characteristics in demanding environments. researchgate.net

The presence of the polar nitro group can increase intermolecular forces, such as dipole-dipole interactions, between polymer chains. This enhanced interaction can lead to an increase in tensile strength and modulus, a phenomenon sometimes referred to as antiplasticization when small molecule additives increase a polymer's stiffness. mdpi.com Furthermore, the potential for the nitro groups to be chemically modified allows for the creation of cross-linked networks, which would further improve the material's mechanical strength, creep resistance, and thermal stability. researchgate.net

Table 1: Predicted Influence of this compound Incorporation on Polymer Properties

| Property | Base Polymer (Hypothetical) | Polymer with this compound | Anticipated Effect |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 150 °C | > 150 °C | Increase |

| Tensile Modulus | 2.5 GPa | > 2.5 GPa | Increase |

| Thermal Decomposition Temp. | 450 °C | > 450 °C | Increase |

Emerging Applications in Nanomaterials

In the field of nanotechnology, small organic molecules with well-defined structures and functionalities are crucial for the bottom-up construction of advanced materials. This compound possesses the necessary attributes to serve as a versatile component in the design and synthesis of novel nanomaterials.

The self-assembly of molecules is a fundamental process for creating ordered nanostructures, driven by non-covalent interactions like hydrogen bonding, electrostatic forces, and π-π stacking. nih.gov this compound, with its two aromatic rings, can participate in π-π stacking interactions, promoting the organization of molecules into larger, ordered assemblies. The defined geometry and functionality of the molecule allow it to act as a precise building block, or tecton, in supramolecular chemistry. By modifying the functional groups or combining it with other molecular components, it is possible to direct the assembly process to form specific nanostructures such as nanofibers, vesicles, or crystalline arrays with tailored properties. nih.gov

The surface properties of nanomaterials are critical to their function, especially in biological and electronic applications. ncl.res.in this compound can be used as a surface modification agent to alter the functionality of nanoparticles. scispace.comnih.gov The chloro group can react with surface functional groups on a substrate, covalently anchoring the molecule. Alternatively, the nitro group can be chemically reduced to an amine, providing a reactive handle for further conjugation with other molecules, such as fluorescent dyes or bioactive agents.

This surface functionalization can control the nanoparticle's interaction with its environment, for example, by altering its solubility or providing specific recognition sites. scispace.com Furthermore, the inherent tendency of aromatic molecules to self-assemble can be exploited to form well-ordered monolayers or thin films on surfaces. rsc.org This self-assembly process, driven by intermolecular forces, can create highly organized surfaces with unique optical or electronic properties derived from the collective arrangement of the this compound molecules. nih.gov

Environmental Chemistry and Analytical Methodologies

Environmental Fate and Transport of Organic Pollutants

The environmental fate and transport of a chemical compound describe its journey and transformation in the environment. epa.gov These processes, which include biodegradation, photodegradation, and sorption, determine the compound's persistence, mobility, and potential for exposure. epa.govcdc.gov For organic pollutants like 4-chloro-3-nitrobenzophenone, understanding these pathways is crucial for assessing environmental risk. The presence of the nitro group, a feature common in industrial chemicals like dyes, pesticides, and explosives, makes such compounds often resistant to oxidative degradation. asm.org Similarly, the chlorine substituent can increase the compound's persistence.

The microbial metabolism of nitroaromatic compounds is a key process in their natural attenuation. microbiologyresearch.org While many synthetic nitroaromatics are recalcitrant due to the electron-withdrawing nature of the nitro group, various microorganisms have evolved pathways to utilize them as sources of carbon, nitrogen, and energy. asm.orgdtic.mil Bacteria, in particular, have demonstrated the ability to completely mineralize compounds such as nitrobenzenes, nitrophenols, and chloronitrobenzenes. asm.orgnih.gov

Research has identified several strategies employed by aerobic bacteria for the productive metabolism of nitro groups:

Oxidative Removal : Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov This forms dihydroxy aromatic compounds that can then enter central metabolic pathways for ring cleavage. dtic.mil

Reductive Pathways : A common initial step is the reduction of the nitro group to a nitroso group, then to a hydroxylamino intermediate, and finally to an amine. nih.gov The resulting hydroxylamines can undergo enzyme-catalyzed rearrangements to form hydroxylated compounds suitable for ring fission. nih.gov

Hydride-Meisenheimer Complex Formation : Some bacteria can reduce the aromatic ring of dinitro and trinitro compounds through the addition of a hydride ion, which is followed by rearomatization and the elimination of nitrite. nih.gov

Specific genera of bacteria, such as Pseudomonas and Nocardia, have been isolated from contaminated soils and streams and shown to be capable of metabolizing nitroaromatic compounds. microbiologyresearch.orgmicrobiologyresearch.org These microbes can eliminate the nitro group, releasing it primarily as ammonia (B1221849) or arylamine, with some nitrite also being formed. microbiologyresearch.orgmicrobiologyresearch.org Fungi, like Phanerochaete chrysosporium, can also mineralize a variety of nitroaromatic compounds through fortuitous reactions. nih.gov

Table 1: Summary of Microbial Degradation Strategies for Nitroaromatic Compounds

| Degradation Strategy | Initial Reaction | Key Intermediates | Resulting Products | Relevant Microorganisms |

| Oxidative Removal | Hydroxylation of the aromatic ring by mono- or dioxygenases | Dihydroxy aromatic compounds | Nitrite, Catechols | Aerobic Bacteria |

| Reductive Metabolism | Reduction of the nitro group | Nitroso, Hydroxylamino, and Amino compounds | Amines, Ammonia, Hydroxylated aromatics | Aerobic/Anaerobic Bacteria (e.g., Pseudomonas, Desulfovibrio) |

| Fortuitous Reactions | Non-specific enzyme activity | Varied | Varied transformation products | Fungi (e.g., Phanerochaete chrysosporium) |

Photodegradation, or photolysis, is a significant process in the environmental degradation of benzophenone (B1666685) and its derivatives. nih.gov In aquatic systems, this can occur through two primary mechanisms:

Direct Photolysis : The chemical itself absorbs solar radiation, leading to its decomposition.

Indirect Photolysis : Other substances in the water, known as photosensitizers (like dissolved organic matter or nitrate (B79036) ions), absorb light and produce highly reactive species such as hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals then react with and degrade the pollutant. nih.gov

Studies on benzophenone-type UV filters, which share the core structure of this compound, show they are susceptible to photodegradation, often following pseudo-first-order kinetics. nih.gov The half-life of these compounds can range from hours to months, depending on environmental conditions like water composition and sunlight intensity. nih.govresearchgate.net For instance, the photodegradation rate of benzophenone is faster in natural lake or river water compared to pure water, indicating the important role of indirect photolysis facilitated by naturally present photosensitizers. researchgate.net The presence of nitrate and nitrite ions, common in some water systems, can also influence photodegradation rates when irradiated with UV light, primarily through the formation of hydroxyl radicals. researchgate.net Benzophenones themselves can act as photosensitizers, potentially accelerating the degradation of other co-existing organic pollutants. mdpi.com

In the atmosphere, volatile and semi-volatile organic compounds can be removed through photolytic processes. The primary mechanism is reaction with photochemically generated hydroxyl radicals. This process is influenced by factors such as temperature, which affects the volatilization rate of chemicals from surfaces. cdc.gov

Adsorption and sorption are processes where a chemical adheres to the surface of solid particles, such as soil or sediment. regulations.gov This behavior is critical for determining the mobility and bioavailability of organic pollutants. itrcweb.org For hydrophobic compounds like chlorinated and nitrated benzophenones, sorption to organic matter in soil and sediment is a primary factor controlling their environmental transport. nih.gov

The tendency of a chemical to sorb is often quantified by the Freundlich Adsorption Coefficient (Kf) and the organic carbon-normalized sorption coefficient (Koc). regulations.gov A high Koc value indicates a strong tendency for the chemical to bind to organic matter, which limits its movement into groundwater or surface water. cdc.gov The sorption of ionizable organic compounds, such as chlorophenols, is influenced by both the organic matter content and the pH of the sorbent. nih.gov Sorption intensity typically increases with higher organic matter content and decreases with higher pH. nih.gov Studies on various chlorophenols have shown that sorption behavior can differ significantly between terrestrial soils and marine sediments, even with similar organic matter content, suggesting that the type and origin of the organic matter are also important factors. nih.gov

Table 2: Factors Influencing the Adsorption of Organic Pollutants in Environmental Matrices

| Factor | Description | Impact on Adsorption |

| Organic Matter Content | The amount of decomposed plant and animal material in the soil or sediment. | Higher organic matter content generally leads to stronger adsorption of hydrophobic pollutants. nih.gov |

| pH | The acidity or alkalinity of the soil/sediment and water. | Affects the ionization state of pollutants; sorption of ionized forms typically decreases as pH increases. nih.gov |

| Particle Size / Surface Area | The physical dimensions of the soil or sediment particles. | Smaller particles have a larger surface area-to-volume ratio, which can increase the capacity for adsorption. nih.gov |

| Chemical Properties (LogP) | The octanol-water partition coefficient, indicating the hydrophobicity of the compound. | A higher LogP value (like 3.36 for this compound) suggests greater hydrophobicity and stronger sorption to organic matter. sielc.com |

Analytical Method Development and Validation for this compound in Environmental Samples

The detection and quantification of trace levels of organic pollutants in complex environmental matrices like water, soil, and sediment require sensitive and selective analytical methods. nih.gov Developing reliable methods involves several key steps: extraction of the target analyte from the sample matrix, clean-up to remove interfering substances, concentration, and finally, instrumental analysis for separation and quantification. env.go.jp

Chromatography is the cornerstone of modern environmental analysis. The two most common techniques for compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govcdc.gov

Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile compounds. For nitroaromatics and chlorinated compounds, GC is often coupled with highly sensitive detectors like the Electron Capture Detector (ECD), which is responsive to electronegative compounds, or a Nitrogen-Phosphorus Detector (NPD). cdc.govepa.gov EPA Method 8091, for example, provides GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations in environmental samples. epa.gov For complex samples, a clean-up step using techniques like florisil (B1214189) or gel permeation chromatography may be necessary to remove interferences. epa.gov For underivatized phenols and related compounds, a Flame Ionization Detector (FID) can be used, though derivatization is often employed to improve chromatographic performance. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for compounds that are non-volatile or thermally unstable. csbsju.edu It is the most common analytical method for many environmental pollutants. nih.gov When coupled with detectors like a UV-Visible or Diode-Array Detector (DAD), HPLC provides robust quantification. For enhanced sensitivity and selectivity, HPLC is frequently interfaced with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS). csbsju.edunih.gov

Table 3: Comparison of Chromatographic Techniques for Analysis of this compound

| Technique | Principle | Typical Detector(s) | Advantages | Considerations |

| Gas Chromatography (GC) | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase. | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) | High resolution and sensitivity, especially with ECD for halogenated and nitro compounds. epa.gov | Requires analyte to be volatile and thermally stable; derivatization may be needed. |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on partitioning between mobile and stationary phases. | UV-Visible (UV), Diode-Array (DAD), Mass Spectrometry (MS, MS/MS) | Applicable to a wide range of polarities and molecular weights, including non-volatile compounds. nih.gov | Lower resolution than capillary GC; MS detection can be affected by matrix suppression. csbsju.edu |

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for environmental analysis. nih.gov In this technique, a non-polar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. bibliotekanauki.pl Solutes are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. nih.gov

A specific RP-HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column and a simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.com This type of method is scalable and can be adapted for both rapid analysis on UPLC systems (using smaller particle columns) and for preparative separation to isolate impurities. sielc.com The development and validation of an RP-HPLC method involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. nih.gov

Table 4: Typical RP-HPLC Method Parameters for Benzophenone Derivatives

| Parameter | Description |

| Stationary Phase (Column) | C18 (e.g., µBondapak™ C18, Spherisorb C18) nih.govbibliotekanauki.pl |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) or Methanol (B129727) (MeOH) and water. sielc.comsielc.com |

| Mobile Phase Modifier | Acid such as phosphoric acid or formic acid (for MS compatibility) to control ionization and improve peak shape. sielc.comnih.gov |

| Flow Rate | Typically 1.0 mL/min. nih.gov |

| Detection | UV-Visible or Diode-Array Detector (DAD), often set at a wavelength of maximum absorbance for the analyte (e.g., 254 nm). nih.gov |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction for pre-concentration and clean-up of environmental samples. nih.govresearchgate.net |

Chromatographic Techniques (HPLC, GC) for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of semi-volatile organic compounds (SVOCs) in environmental matrices. hpst.czgcms.cz This category of compounds includes this compound, which possesses the requisite volatility and thermal stability for GC analysis. The technique involves introducing a volatilized sample into a gas chromatograph, where compounds are separated based on their physical and chemical properties as they interact with a stationary phase within a long capillary column. 3m.com The gas chromatograph is typically temperature-programmed to facilitate the elution of compounds with varying boiling points. 3m.com

Following separation, the individual compounds are introduced into a mass spectrometer. nih.gov The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that is highly specific to the compound's structure. nih.gov The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, including one for this compound, which can be used for definitive identification. nist.gov

GC-MS is valued for its high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants. novomof.com For quantitative analysis, the instrument is calibrated using standards of known concentration. 3m.com Recent advancements in MS source design, such as the Agilent HydroInert source, have addressed challenges associated with using hydrogen as a carrier gas, which is becoming a common replacement for helium. These sources minimize in-source reactions like hydrogenation, which can alter the structure of nitro compounds and lead to misidentification. hpst.czgcms.cz

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Detection and Identification

Hyphenated techniques are powerful analytical tools that combine two or more methods to achieve a more comprehensive analysis of complex samples than either technique could alone. ijnrd.orglongdom.org These methods typically link a separation technique with a spectroscopic detection technique, providing both separation and structural identification in a single run. nih.gov

GC-MS , as detailed in the previous section, is the archetypal hyphenated technique. It couples the superior separation power of gas chromatography for volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique, particularly valuable for compounds that are not suitable for GC analysis due to low volatility or thermal instability. longdom.org In LC-MS, compounds are separated in a liquid mobile phase before being introduced to the mass spectrometer. longdom.org This technique is especially well-suited for analyzing highly polar nitroaromatic compounds, which are often found as degradation products or metabolites in contaminated water. nih.govresearchgate.net The development of interfaces like electrospray ionization (ESI) has been crucial in effectively linking LC with MS. researchgate.net For enhanced specificity, tandem mass spectrometry (LC-MS/MS) can be employed, which allows for the selection of a specific parent ion and the analysis of its fragmentation products, significantly reducing matrix interference and improving detection limits. nih.govresearchgate.net

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of environmental contaminants. The primary goals are to isolate the target analytes from the complex sample matrix (e.g., soil, water, air), concentrate them to detectable levels, and remove interfering substances. researchgate.net The choice of technique depends on the physical state of the matrix and the chemical properties of the analyte.

For water samples , Solid-Phase Extraction (SPE) is a common and efficient technique. This method involves passing the water sample through a cartridge containing a solid sorbent material, such as polystyrene-divinylbenzene. Nitroaromatic compounds adsorb to the sorbent, while the bulk of the water and other polar components pass through. The retained analytes are then eluted from the cartridge with a small volume of an organic solvent, effectively isolating and concentrating them.

For soil and sediment samples , the process is more complex. A typical procedure involves first homogenizing the sample and determining its moisture content. usgs.gov The sample is then mixed with a drying agent like sodium sulfate (B86663) and extracted with an organic solvent or a solvent mixture, such as 70% water/30% acetone. usgs.gov The mixture is shaken or sonicated to facilitate the transfer of the analytes from the solid matrix into the solvent. After extraction, the sample extract is separated from the solid material by centrifugation and filtration. usgs.gov This extract may require further cleanup steps to remove co-extracted matrix interferences before analysis by GC-MS or LC-MS. usgs.gov

For air samples , analytes can be trapped by drawing air through a solid-phase extraction membrane (e.g., C18) or a tube packed with a sorbent like Tenax. acs.org The trapped compounds are then desorbed, either thermally or by solvent elution, for subsequent analysis. acs.org

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, LOD, LOQ, Robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a mandatory requirement for laboratories seeking accreditation and ensures the reliability and comparability of analytical data. demarcheiso17025.com Key performance parameters are evaluated during validation. nih.gov

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.995 |

| Accuracy | The closeness of the measured value to the true or accepted value. It is often assessed by analyzing spiked samples and calculating the percent recovery. | Recovery typically within 80-120% for trace analysis. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15-20% at the limit of quantification. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | No significant change in results when parameters are slightly varied. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov | No interference from matrix components at the retention time of the analyte. |

This table presents a general overview of method validation parameters and common criteria; specific requirements may vary based on regulatory guidelines and the analytical application. demarcheiso17025.comnih.govmdpi.com

Monitoring and Risk Assessment of Nitroaromatic Compounds in the Environment

Occurrence and Distribution in Various Environmental Compartments

Nitroaromatic compounds, including this compound, are primarily introduced into the environment through industrial activities. nih.govresearchgate.net Their extensive use in the synthesis of products like dyes, pesticides, and explosives has led to the contamination of soil and groundwater through manufacturing releases, improper storage, or accidental spills. nih.govnih.gov

The distribution of these compounds in the environment is governed by their physicochemical properties, such as water solubility and soil adsorption tendency. wikipedia.org For instance, Trinitrotoluene (TNT), a well-studied nitroaromatic compound, is moderately soluble in water, which allows it to migrate through soil and potentially contaminate groundwater. wikipedia.org However, it also has a significant tendency to adsorb to soil particles, with soil association constants ranging from 2.7 to 11 L/kg. wikipedia.org This adsorption slows its movement and can lead to its accumulation in surface soils and sediments. Concentrations of TNT in contaminated soil can be as high as 50 grams per kilogram. wikipedia.org

Wastewater from munitions plants, often referred to as "pink water," can be saturated with TNT at concentrations around 150 parts per million (ppm), representing a direct point source of contamination into aquatic systems. wikipedia.org Similarly, leachate from contaminated waste sites can contain a variety of highly polar nitroaromatic compounds, which can then enter groundwater. nih.gov The United States Environmental Protection Agency (USEPA) has declared TNT a priority pollutant, establishing that its levels should not exceed 17.2 mg/kg in soil and 0.01 mg/L in water. wikipedia.org

Predictive Modeling for Environmental Fate

Predictive modeling is an essential tool for assessing the environmental risk of chemicals, especially for new or less-studied compounds for which extensive experimental data may not be available. pnnl.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent type of predictive model used to estimate the environmental fate and toxicity of nitroaromatic compounds. serdp-estcp.milnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as its toxicity or rate of degradation. nih.gov These models are built by calculating a set of "molecular descriptors" from the compound's structure and using statistical or machine learning methods to find a relationship between these descriptors and an experimentally measured property for a "training set" of related chemicals. nih.govresearchgate.net Once validated, the model can be used to predict the property for other compounds, like this compound, based solely on its chemical structure.

Recent approaches to QSAR development for nitroaromatic compounds have incorporated machine learning algorithms (e.g., Support Vector Regression, Random Forest) and advanced computational chemistry methods like conceptual density functional theory (CDFT). researchgate.netnih.gov These models can predict properties such as acute oral toxicity (LD₅₀) and mutagenicity with high accuracy. nih.govnih.gov The models aim to understand the key reaction pathways that determine the fate of these compounds in the environment, such as hydrolysis in water and nitro reduction in soils and sediments. pnnl.govserdp-estcp.mil By predicting these properties, researchers can assess potential environmental risks and prioritize compounds for further investigation or regulation. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Exploring Novel Synthetic Pathways for Derivatization

While the synthesis of 4-Chloro-3-nitrobenzophenone is established, typically via a Friedel-Crafts reaction between 3-nitro-4-chlorobenzoyl chloride and benzene (B151609) google.com, future research is focused on developing more versatile and efficient pathways for its derivatization. The core benzophenone (B1666685) structure is a common scaffold in medicinal chemistry and materials science, making the development of novel derivatization techniques a high priority.

Current synthetic strategies for related substituted benzophenones often involve multi-step processes. For instance, a common route involves the acylation of a substituted benzene with a benzoyl chloride derivative. google.com A novel approach that is gaining traction involves the use of Grignard reagents with intermediate compounds to construct a benzhydrol structure, which is then oxidized to the final benzophenone product. patsnap.com Another innovative, transition-metal-free method involves the skeletal clipping of 3-benzofuranones to yield highly substituted 2-hydroxybenzophenones. rsc.orgresearchgate.net